![molecular formula C14H14N4O2S B2985838 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034438-30-5](/img/structure/B2985838.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system with a five-membered ring containing a sulfur atom fused to a benzene ring . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a carboxamide group (-CONH2) suggests that the compound might have amide properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzo[b]thiophene and 1,2,3-triazole), a hydroxyethyl group (-CH2CH2OH), and a carboxamide group (-CONH2). The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The hydroxyethyl group could potentially be deprotonated to form an alkoxide, which could then act as a nucleophile. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .Scientific Research Applications
Organic Photoelectric Materials
Benzo[b]thiophene compounds are known to be employed as organic photoelectric materials due to their favorable electronic properties .
Organic Semiconductors
Some benzo[b]thiophene derivatives serve as organic semiconductors. This application is based on their ability to conduct electricity under certain conditions .
Pharmaceutical Intermediates
These compounds are often used as building blocks or intermediates in the synthesis of pharmaceutically important molecules, suggesting potential medicinal chemistry applications .
Anticancer Agents
Benzo[b]thiophene derivatives have been designed and synthesized with potential anticancer effects, indicating that our compound may also have applications in cancer treatment .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors, which could be an avenue for application .
Fluorescent Materials
Derivatives of benzo[b]thiophene have been synthesized that exhibit fluorescence and can be used in imaging or as sensors .
Organic Synthesis
The compound’s structure suggests it could be useful in organic synthesis reactions, such as coupling reactions to create complex organic molecules .
Antioxidant Capacities
Some benzo[b]thiophene derivatives have shown high antioxidant capacities, which could imply potential use in oxidative stress-related research or therapies .
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-7-11(16-17-18)14(20)15-6-12(19)10-8-21-13-5-3-2-4-9(10)13/h2-5,7-8,12,19H,6H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJDIESHBGZQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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